2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Thioether Formation: The benzothiazole ring is then reacted with a suitable halide to introduce the sulfanyl group.
Schiff Base Formation: The final step involves the condensation of the thioether with 1-pyridin-4-ylethylideneamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the pyridine ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone
- **3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
- **2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is unique due to the presence of both benzothiazole and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
303206-02-2 |
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Molecular Formula |
C16H14N4OS2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C16H14N4OS2/c1-11(12-6-8-17-9-7-12)19-20-15(21)10-22-16-18-13-4-2-3-5-14(13)23-16/h2-9H,10H2,1H3,(H,20,21)/b19-11+ |
InChI Key |
FQZAFUVFOTXXNQ-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=NC=C3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=NC=C3 |
Origin of Product |
United States |
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